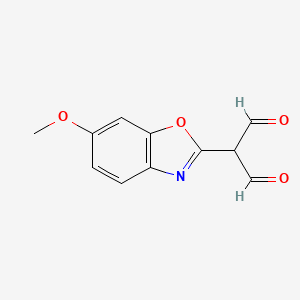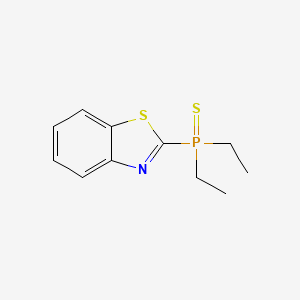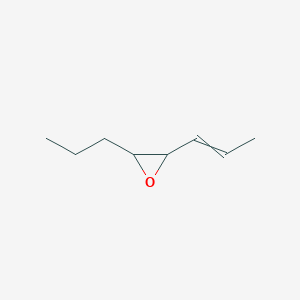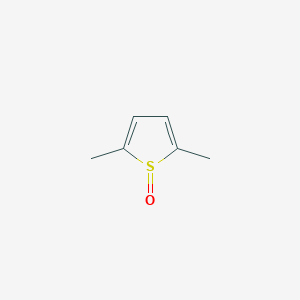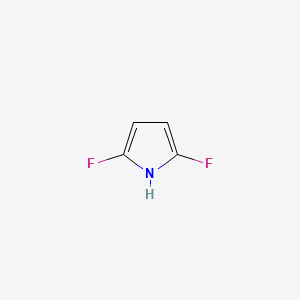
2,5-Difluoro-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-1H-pyrrole is a fluorinated pyrrole derivative Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-1H-pyrrole can be achieved through several methods. One common approach involves the direct fluorination of pyrrole derivatives. For instance, the fluorination of N-methylpyrrole with elemental fluorine under controlled conditions can yield 2-fluoropyrroles . Another method involves the use of xenon difluoride as a fluorinating agent, which provides regioselective fluorination at the 2-position of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluoro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into different fluorinated pyrrolidines.
Substitution: Electrophilic substitution reactions can introduce various substituents into the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Aplicaciones Científicas De Investigación
2,5-Difluoro-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-1H-pyrrole involves its interaction with specific molecular targets and pathwaysThis can lead to inhibition of enzyme activity or modulation of receptor functions, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,5-Difluoro-1H-pyrrole include:
- 2-Fluoropyrrole
- 3-Fluoropyrrole
- 2,3-Difluoropyrrole
Comparison
Compared to these similar compounds, this compound exhibits unique properties due to the specific positioning of the fluorine atoms. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it particularly valuable in certain applications .
Propiedades
Número CAS |
120047-50-9 |
|---|---|
Fórmula molecular |
C4H3F2N |
Peso molecular |
103.07 g/mol |
Nombre IUPAC |
2,5-difluoro-1H-pyrrole |
InChI |
InChI=1S/C4H3F2N/c5-3-1-2-4(6)7-3/h1-2,7H |
Clave InChI |
WIYDXQXZMOYTEK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)
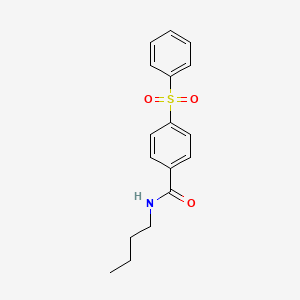
![2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate](/img/structure/B14292166.png)

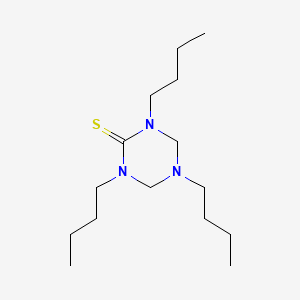
![Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate](/img/structure/B14292173.png)
